[Bis(trimethylsilyl)methylidene](tert-butyl)phosphane
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Overview
Description
Bis(trimethylsilyl)methylidenephosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a tert-butyl group and a bis(trimethylsilyl)methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenephosphane typically involves the reaction of tert-butylphosphane with bis(trimethylsilyl)methylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Bis(trimethylsilyl)methylidenephosphane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)methylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines. These products have various applications in organic synthesis and catalysis .
Scientific Research Applications
Bis(trimethylsilyl)methylidenephosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl)methylidenephosphane involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(trimethylsilyl)methylidenephosphane include:
- Bis(tri-tert-butylphosphine)palladium(0)
- Tri-tert-butylphosphine
- Tris(dibenzylideneacetone)dipalladium(0)
- Tricyclohexylphosphine
Uniqueness
What sets Bis(trimethylsilyl)methylidenephosphane apart from these similar compounds is its unique combination of the bis(trimethylsilyl)methylidene and tert-butyl groups. This unique structure imparts specific electronic and steric properties that make it particularly useful in certain catalytic and synthetic applications .
Properties
CAS No. |
78928-40-2 |
---|---|
Molecular Formula |
C11H27PSi2 |
Molecular Weight |
246.48 g/mol |
IUPAC Name |
bis(trimethylsilyl)methylidene-tert-butylphosphane |
InChI |
InChI=1S/C11H27PSi2/c1-11(2,3)12-10(13(4,5)6)14(7,8)9/h1-9H3 |
InChI Key |
RRWDCQYVYGRPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P=C([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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